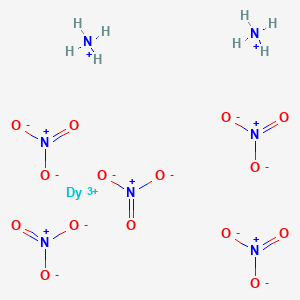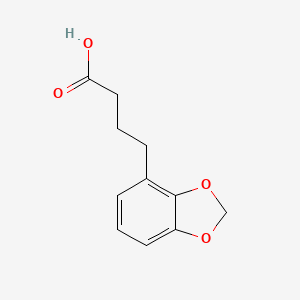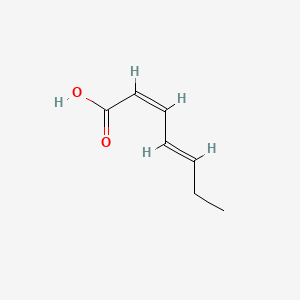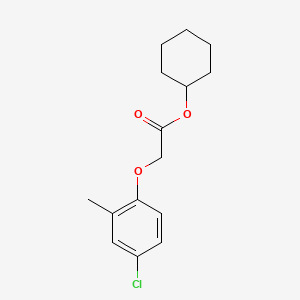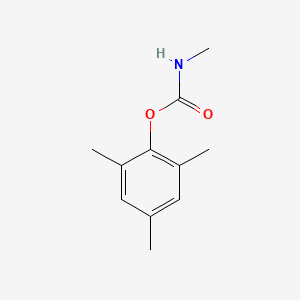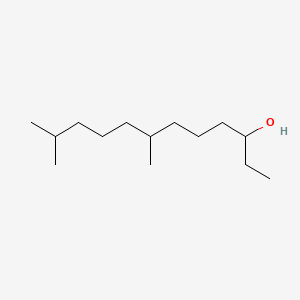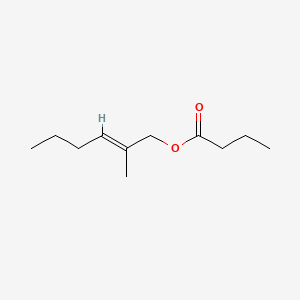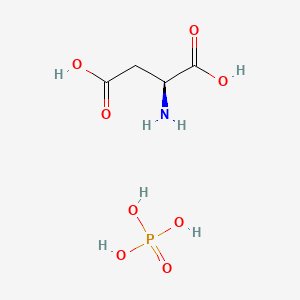
L-aspartic acid phosphoric acid salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-aspartic acid phosphoric acid salt is a compound formed by the combination of L-aspartic acid and phosphoric acid. L-aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It exists in two isoforms: L-aspartic acid and D-aspartic acid, with the L-isomer being more common in biological systems . Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of L-aspartic acid phosphoric acid salt typically involves the reaction of L-aspartic acid with phosphoric acid under controlled conditions. One common method involves dissolving L-aspartic acid in a suitable solvent, such as water or a mixture of water and an organic solvent. Phosphoric acid is then added to the solution, and the mixture is stirred at a specific temperature and pH to facilitate the formation of the salt. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in large reactors, and the reaction is monitored and controlled using advanced instrumentation. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final salt in a pure form. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and scalability .
化学反応の分析
Types of Reactions
L-aspartic acid phosphoric acid salt can undergo various chemical reactions, including:
Oxidation: The amino group of L-aspartic acid can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the amino and carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of L-aspartic acid, such as oxo derivatives, alcohol derivatives, and substituted derivatives. These products have different properties and applications depending on the nature of the functional groups introduced .
科学的研究の応用
L-aspartic acid phosphoric acid salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
作用機序
The mechanism of action of L-aspartic acid phosphoric acid salt involves its interaction with various molecular targets and pathways. In biological systems, L-aspartic acid is involved in the synthesis of proteins, neurotransmission, and energy production. It acts as a substrate for enzymes such as aspartate aminotransferase and participates in metabolic pathways such as the urea cycle and the malate-aspartate shuttle . Phosphoric acid contributes to the compound’s acidity and reactivity, enhancing its ability to participate in various chemical reactions .
類似化合物との比較
L-aspartic acid phosphoric acid salt can be compared with other similar compounds, such as:
L-glutamic acid phosphoric acid salt: Similar in structure but with different properties and applications.
L-aspartic acid hydrochloride: A salt formed with hydrochloric acid, used in different contexts.
Polyaspartic acid: A polymer derived from aspartic acid with applications in biodegradable materials.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific properties and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
170082-99-2 |
|---|---|
分子式 |
C4H10NO8P |
分子量 |
231.10 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;phosphoric acid |
InChI |
InChI=1S/C4H7NO4.H3O4P/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H,6,7)(H,8,9);(H3,1,2,3,4)/t2-;/m0./s1 |
InChIキー |
TYBFYWFTPNZNIS-DKWTVANSSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)O.OP(=O)(O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)O.OP(=O)(O)O |
関連するCAS |
170082-99-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


